Comprehensive Technical Guide: 1-(m-Tolyl)propan-1-amine Hydrochloride
Comprehensive Technical Guide: 1-(m-Tolyl)propan-1-amine Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction
1-(m-Tolyl)propan-1-amine hydrochloride is a highly versatile chiral benzylamine derivative. As a fundamental building block in medicinal chemistry, it provides a rigid, stereodefined scaffold essential for probing receptor binding pockets, developing kinase inhibitors, and optimizing the pharmacokinetic profiles of novel active pharmaceutical ingredients (APIs)[1]. This technical guide details the physico-chemical properties, pharmacophoric utility, and self-validating synthetic protocols for both its racemic and enantiopure forms.
Physico-Chemical Profile & Chemical Identity
To establish a rigorous baseline for analytical validation, the core quantitative data and identifiers for 1-(m-Tolyl)propan-1-amine hydrochloride and its specific enantiomers are summarized below[2][3][4].
| Property | Value / Description |
| Chemical Name | 1-(m-Tolyl)propan-1-amine hydrochloride |
| CAS Number (Racemic) | 1864056-40-5 |
| CAS Number (R-Enantiomer) | 1391356-26-5 (HCl salt) / 1212925-87-5 (Free base) |
| Molecular Formula | C10H16ClN (C10H15N · HCl) |
| Molecular Weight | 185.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Storage Conditions | Room temperature, inert atmosphere, desiccated |
Mechanistic Role & Pharmacophore Dynamics
In drug discovery, the 1-arylalkylamine motif is a privileged structure. The specific substitution pattern of 1-(m-tolyl)propan-1-amine offers unique spatial and electronic characteristics that drive target affinity:
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The meta-Methyl Group: Unlike para-substituted analogs, the meta-methyl group projects laterally into hydrophobic sub-pockets of target receptors. This enhances binding affinity through localized Van der Waals interactions without causing steric clashes in narrow binding clefts.
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The alpha-Ethyl Chain: The ethyl group dictates the conformational orientation of the amine. It restricts the rotational degrees of freedom, effectively locking the pharmacophore into a bioactive conformation.
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The Protonated Amine: At physiological pH, the primary amine is protonated, serving as a critical hydrogen bond donor and forming strong salt bridges with conserved aspartate or glutamate residues in the target protein.
Pharmacophore dynamics of 1-(m-tolyl)propan-1-amine within a target binding pocket.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 1-(m-tolyl)propan-1-amine can be approached via racemic or enantioselective routes. Both protocols below are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the synthesis rather than blind adherence to a timer.
Route A: Racemic Synthesis via Direct Reductive Amination
This route utilizes sodium triacetoxyborohydride (NaBH(OAc)3) to convert 1-(m-tolyl)propan-1-one to the racemic amine.
Causality of Reagents: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). It is a mild reducing agent that selectively reduces the transient iminium ion without over-reducing the starting ketone to an alcohol, and it avoids the severe toxicity associated with cyanide byproducts [5][6].
Step-by-Step Protocol:
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Imine Formation: Dissolve 1 eq of 1-(m-tolyl)propan-1-one and 5 eq of ammonium acetate in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
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Self-Validation Check: Sample the reaction, dilute in methanol, and analyze via LC-MS. Proceed to reduction only when the intermediate imine mass [M+H]+ is the dominant peak.
-
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Reduction: Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)3 portion-wise to control the exothermic hydride transfer. Stir for 12 hours, allowing it to warm to room temperature[5].
-
Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The complete disappearance of the ketone spot (UV active, higher Rf) confirms successful reduction.
-
-
Quench & Extraction: Quench with saturated aqueous NaHCO3 until pH 8 is reached. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Salt Formation: Dissolve the crude free base in diethyl ether. Dropwise add 2M HCl in diethyl ether until precipitation ceases. Filter the white solid and dry under vacuum to yield racemic 1-(m-tolyl)propan-1-amine hydrochloride.
Route B: Asymmetric Synthesis via Ellman's Sulfinamide
To obtain the pure (R)- or (S)-enantiomer (e.g., CAS 1391356-26-5), the Ellman auxiliary method is the industry gold standard [7][8].
Causality of Reagents: (R)-tert-Butanesulfinamide condenses with the ketone to form a chiral sulfinyl imine. The bulky tert-butyl group creates a rigid steric environment. When reduced with NaBH4 at ultra-low temperatures, hydride attack is forced to occur exclusively from the less hindered face, resulting in exceptional diastereoselectivity (>98% de). Titanium(IV) ethoxide (Ti(OEt)4) is deployed because it acts dually as a Lewis acid to activate the ketone and a water scavenger to drive the condensation equilibrium forward [9].
Workflow for the asymmetric synthesis of (R)-1-(m-Tolyl)propan-1-amine HCl.
Step-by-Step Protocol:
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Chiral Imine Condensation: To a solution of 1-(m-tolyl)propan-1-one (1 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF, add Ti(OEt)4 (2 eq). Heat to 60°C for 16 hours.
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Self-Validation Check: Quench a 10 µL aliquot in wet EtOAc, centrifuge the TiO2 precipitate, and analyze the supernatant via LC-MS. Conversion must be >95% before proceeding[8].
-
-
Diastereoselective Reduction: Cool the reaction mixture to -50°C. Slowly add NaBH4 (3 eq) dissolved in a minimal amount of THF/H2O. Stir for 4 hours at -50°C, then slowly warm to 0°C.
-
Self-Validation Check: Analyze the crude mixture via chiral HPLC. The diastereomeric ratio (dr) should exceed 98:2. If dr is lower, recrystallization of the intermediate is required before cleavage.
-
-
Auxiliary Cleavage: Isolate the sulfinamide intermediate via standard aqueous workup. Dissolve in methanol and add 4M HCl in dioxane (3 eq). Stir at room temperature for 1 hour. The acidic conditions selectively cleave the N-S bond without racemizing the chiral center[7][10].
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Isolation: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to remove the sulfinyl byproducts, yielding pure (R)-1-(m-tolyl)propan-1-amine hydrochloride[4].
Analytical Characterization Standards
To guarantee scientific integrity, the final synthesized compound must meet the following analytical thresholds before deployment in biological assays:
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1H NMR (400 MHz, CD3OD): Must show the characteristic triplet for the terminal methyl of the ethyl group (~0.9 ppm), a multiplet for the diastereotopic CH2 protons (~1.8-2.0 ppm), a distinct multiplet for the chiral CH proton (~4.1 ppm), the meta-methyl singlet (~2.3 ppm), and the aromatic multiplet (7.1-7.4 ppm).
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Chiral HPLC: For enantiopure batches, enantiomeric excess (ee) must be >99%, validated against a racemic reference standard using a chiral stationary phase (e.g., Chiralcel OD-H).
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Karl Fischer Titration: Water content should be <0.5% w/w to ensure accurate molecular weight calculations for downstream dosing.
References
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
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Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. URL:[Link]
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Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8(11), 2271-2280. URL:[Link]
Sources
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- 2. (R)-1-(M-Tolyl)propan-1-aMine hydrochloride | 1212925-87-5 [chemicalbook.com]
- 3. cacheby.com [cacheby.com]
- 4. (R)-1-(m-Tolyl)propan-1-amine hydrochloride | 1391356-26-5 [sigmaaldrich.com]
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